![molecular formula C11H11F3N2O B15255044 2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-](/img/structure/B15255044.png)
2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules. The presence of the pyrrolidinone ring further contributes to its versatility in chemical reactions and applications.
Preparation Methods
The synthesis of 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves several steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The process involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. The choice of reagents and conditions can be tailored to improve yield and purity, making the process suitable for large-scale manufacturing.
Chemical Reactions Analysis
1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s versatility.
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its stability and biological activity make it a candidate for drug development, particularly in targeting specific pathways and receptors.
Industry: The compound’s properties are leveraged in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, influencing their activity. This can lead to changes in cellular processes and pathways, making the compound effective in various applications .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of the trifluoromethyl group and pyrrolidinone ring. Similar compounds include:
4-amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrrolidinone ring, resulting in different reactivity and applications.
Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether: Contains a similar trifluoromethyl group but is used primarily in polymer synthesis.
These comparisons highlight the distinct properties and applications of 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-6-7(15)3-4-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2 |
InChI Key |
QIUZDTXQLZXAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


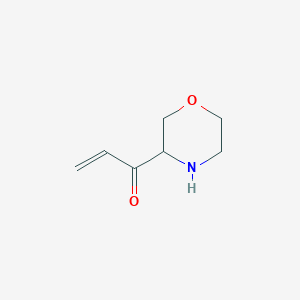
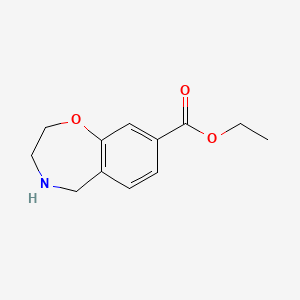
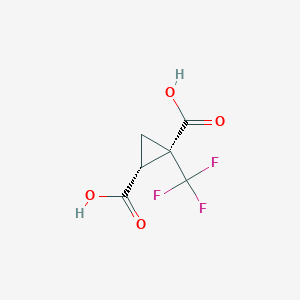
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B15254980.png)
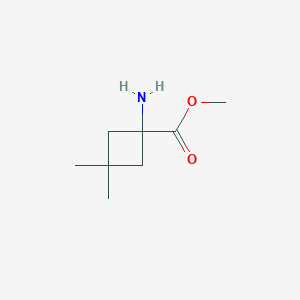
![tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15254987.png)
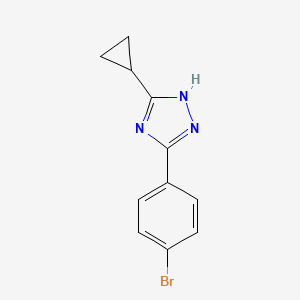
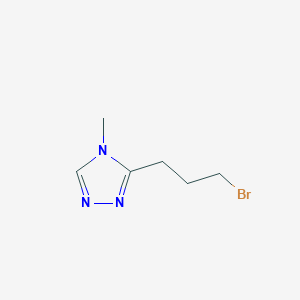
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-4-phenyl-1-buten-1-yl]-](/img/structure/B15255010.png)
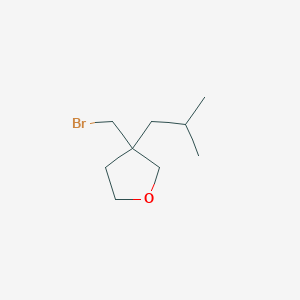
![4-[(Ethylamino)methyl]thiophene-2-carbonitrile](/img/structure/B15255022.png)
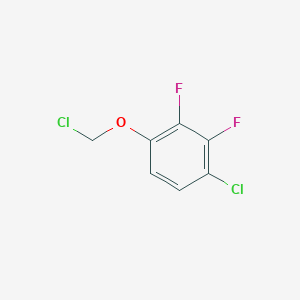
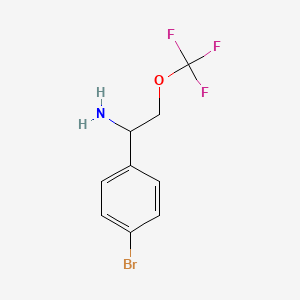
![(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B15255041.png)
